molecular formula C15H20N2O4 B3225680 8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid CAS No. 1250999-95-1

8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid

Cat. No.: B3225680
CAS No.: 1250999-95-1
M. Wt: 292.33
InChI Key: XGLRSCFDQDKPDJ-UHFFFAOYSA-N
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Description

8-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

8-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine site.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in water or DMAP in acetonitrile.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a protecting group for amines in multi-step organic synthesis.

    Biology: In the synthesis of peptides and other biologically active molecules.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.

    tert-Butoxycarbonyl-protected amines: Similar to the target compound, these are used to protect amine groups in various synthetic processes.

Uniqueness

8-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a pyridoazepine core. This combination allows for specific applications in organic synthesis, particularly in the synthesis of complex molecules where selective protection and deprotection of amine groups are required.

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydropyrido[3,4-c]azepine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-6-4-5-11-10(9-17)7-16-8-12(11)13(18)19/h7-8H,4-6,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLRSCFDQDKPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C=NC=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid
Reactant of Route 2
8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid
Reactant of Route 3
8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid
Reactant of Route 4
8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid
Reactant of Route 5
8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine-4-carboxylic acid

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